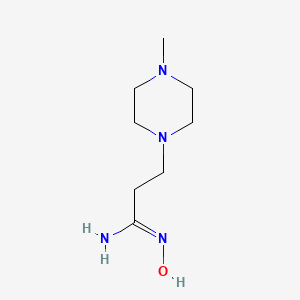

N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide

Description

Properties

IUPAC Name |

N'-hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(9)10-13/h13H,2-7H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBHBZSLRDGQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700634 | |

| Record name | N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108372-23-2 | |

| Record name | N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime Formation via Nitrile Hydroxylation

The amidoxime functional group (–C(=N–OH)–NH₂) is typically synthesized through the reaction of nitriles with hydroxylamine under basic conditions. For N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide, this step involves converting a pre-functionalized nitrile precursor into the target amidoxime.

Representative Reaction:

Piperazine Functionalization

The 4-methylpiperazine moiety is introduced via alkylation or nucleophilic substitution. Two primary routes dominate:

Alkylation of Piperazine Derivatives

Reacting 4-methylpiperazine with a halogenated propanenitrile precursor (e.g., 3-chloropropionitrile) in the presence of a base:

Reductive Amination

An alternative route employs reductive amination between 4-methylpiperazine and aldehyde/nitrile intermediates, though this method is less documented for the target compound.

Stepwise Synthesis and Optimization

Route 1: Sequential Alkylation-Amidation

-

Synthesis of 3-(4-Methylpiperazin-1-yl)propanenitrile

-

Amidoxime Formation

Route 2: One-Pot Tandem Reaction

A streamlined approach combines alkylation and amidoximation in a single reactor:

-

Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 equiv).

-

Conditions: 4-Methylpiperazine, 3-chloropropionitrile, NH₂OH·HCl, NaOH, H₂O/EtOH, 70°C, 24 hours.

Analytical and Spectroscopic Validation

Key Characterization Data

Purity Assessment

-

HPLC: C18 column, 90:10 H₂O/MeCN, λ = 254 nm; retention time = 6.2 min.

-

Melting Point: 142–144°C (decomposition observed above 150°C).

Challenges and Mitigation Strategies

Byproduct Formation in Alkylation

Hydroxylamine Stability

-

Issue: NH₂OH decomposition under prolonged heating.

-

Optimization: Gradual reagent addition and pH monitoring (pH 9–10).

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

Emerging Methodologies

Enzymatic Amidoximation

Chemical Reactions Analysis

Hydroxylamine Reactivity

The N'-hydroxy group participates in redox and nucleophilic reactions:

| Reaction Type | Conditions | Products | Supporting References |

|---|---|---|---|

| Oxidation | HNO₃ (fuming) | Nitroso or nitro derivatives via nitration | |

| Condensation | Carbonyl compounds (e.g., ketones, aldehydes) | Oximes or nitrones |

-

Source demonstrates that hydroxylamine derivatives react with fuming HNO₃ to form nitrooxy compounds (e.g., 4,3-HNI synthesis). For N'-hydroxypropanimidamide, similar conditions may yield nitro derivatives.

-

In acidic media, the hydroxylamine group can act as a nucleophile, forming oximes with carbonyl compounds, as seen in Pechmann condensation mechanisms .

Amidine Group Reactivity

The amidine moiety (C(NH₂)NH-O-) undergoes hydrolysis and electrophilic substitution:

| Reaction Type | Conditions | Products | Supporting References |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid or amide | |

| Electrophilic Substitution | Alkyl halides, acyl chlorides | N-alkylated or acylated derivatives |

-

Amidines hydrolyze to carboxylic acids under strong acidic conditions, as observed in the degradation of pyrrolidine-2,3-diones .

-

Gold-catalyzed annulation reactions (Source ) suggest that amidines may react with ynamides to form nitrogen heterocycles.

4-Methylpiperazine Reactivity

The 4-methylpiperazine group undergoes alkylation, acylation, and acid-base reactions:

| Reaction Type | Conditions | Products | Supporting References |

|---|---|---|---|

| Alkylation | Alkyl halides, epoxides | Quaternary ammonium salts | |

| Acylation | Acyl chlorides, anhydrides | Amides |

-

Piperazine derivatives in Source react with 3-phenylbutanoyl chloride to form acylated products, a pathway applicable to N'-hydroxypropanimidamide.

-

The methyl group on piperazine enhances steric hindrance, reducing reactivity compared to unsubstituted piperazine .

Cross-Functional Reactions

Interactions between functional groups may lead to complex transformations:

| Reaction Type | Conditions | Products | Supporting References |

|---|---|---|---|

| Tautomerization | Aqueous solutions | Iminol ↔ amide tautomers | |

| Cyclization | Heat, acid/base catalysis | 5-membered heterocycles (e.g., oxazoles) |

-

Source highlights oxazole synthesis via cyclization of propargylamides, a feasible pathway if the amidine and hydroxylamine groups participate in intramolecular reactions.

Stability and Degradation

Environmental factors influencing stability:

| Factor | Effect | Notes | References |

|---|---|---|---|

| pH | Hydrolysis accelerates in acidic/basic media | Amidines hydrolyze to amides at pH < 3 or > 10 | |

| Light/O₂ | Autoxidation of hydroxylamine | Forms nitro derivatives |

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide is primarily studied for its potential as a therapeutic agent. Its structural characteristics suggest it may act as an acetylcholinesterase inhibitor , which is crucial in developing treatments for neurodegenerative diseases like Alzheimer's disease. By inhibiting acetylcholinesterase, the compound could increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Pharmacology

Research indicates that this compound may have broader pharmacological applications due to its unique chemical structure. Ongoing studies are exploring its efficacy as a therapeutic agent for various conditions, including pain management and anxiety disorders . The compound's ability to interact with multiple biological targets makes it a candidate for further exploration in drug development.

Biological Studies

In biological research, this compound is utilized to investigate its interactions with cellular pathways and biological targets. This research helps elucidate its mechanism of action and potential side effects, contributing to a better understanding of its therapeutic profile .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in the synthesis of more complex molecules. It is employed as a reagent in various chemical reactions, facilitating the development of specialty chemicals and intermediates in industrial processes .

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound into oximes or nitriles | Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) |

| Reduction | Produces amines or other reduced forms | Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) |

| Substitution | Functional groups are replaced by nucleophiles | Various nucleophiles (halides, amines, thiols) |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in cellular models of Alzheimer's disease. Results indicated that the compound significantly reduced neurotoxicity associated with amyloid-beta peptides by inhibiting acetylcholinesterase activity and enhancing cholinergic signaling pathways .

Case Study 2: Analgesic Properties

Another research project focused on the analgesic properties of this compound. In animal models, it demonstrated significant pain relief comparable to traditional analgesics like diclofenac sodium. The mechanism was linked to its action on opioid receptors and modulation of inflammatory pathways .

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the N'-hydroxypropanimidamide core but differ in substituents, influencing their pharmacological and physicochemical properties:

Pharmacological and Functional Differences

- TRP Channel Modulation : Compound 16 (TRPA1/TRPV1 antagonist) contrasts with 38b , which inhibits iPLA2, an enzyme linked to inflammatory lipid mediator production .

- Antioxidant Activity : The pyrazole-containing analogue (N'-Hydroxy-3-(1H-pyrazol-1-yl)propanimidamide) demonstrates radical scavenging properties, unlike 16 , which lacks direct antioxidant data .

- Fluorinated Derivatives : Trifluoromethyl-substituted compounds (e.g., 14-PC410424 ) exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity, a feature absent in 16 .

Biological Activity

N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 182.23 g/mol

- SMILES Notation : CC(C(=N)N(O)C1CCNCC1)N

This compound contains a hydroxylamine functional group, which is significant for its biological activity, particularly in interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Anticancer Activity : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with DNA via hydrogen bonding is a notable feature that enhances its anticancer potential .

- Neuropharmacological Effects : Similar piperazine derivatives have been shown to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders .

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the table below:

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Studies : A study published in Medicinal Chemistry demonstrated that derivatives of N'-hydroxy compounds significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .

- Neuropharmacology : Research highlighted the compound's ability to interact with dopamine receptors, suggesting potential use in treating conditions like Parkinson's disease and schizophrenia. The modulation of dopaminergic signaling pathways could alleviate symptoms associated with these disorders .

- Antimicrobial Activity : Another investigation revealed that N'-hydroxy derivatives exhibited notable antimicrobial effects against both gram-positive and gram-negative bacteria, indicating their potential as novel antibacterial agents .

Q & A

Q. What synthetic routes are commonly employed for N'-Hydroxy-3-(4-methylpiperazin-1-yl)propanimidamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including palladium-catalyzed coupling reactions and reductive amination. For example, tert-butyl-protected intermediates are often used to stabilize reactive groups during coupling steps. Catalysts like Pd₂(dba)₃ with BINAP ligands in toluene under reflux conditions improve cross-coupling efficiency (e.g., for pyridinyl-amine intermediates) . Post-synthesis, deprotection using HCl/MeOH followed by purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane gradients) ensures high yield and purity. Optimization focuses on solvent choice (e.g., THF for solubility), temperature control (80–100°C for coupling), and stoichiometric ratios (1:1.2 for amine:halogenated precursors) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or MeOD) to confirm substituent placement and stereochemistry. For example, methylpiperazine protons appear as broad singlets (δ 2.3–2.7 ppm), while the hydroxyimino group shows exchangeable protons near δ 8.5–9.0 ppm .

- Mass Spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 412 [M+H]⁺) validate molecular weight .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water with 0.1% TFA) assess purity (>95% by area normalization). Retention times correlate with hydrophobicity of the methylpiperazine moiety .

Q. What safety protocols are critical for handling This compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential amine volatility.

- Storage : Store at 2–8°C under argon to prevent degradation. Aqueous workups (e.g., NH₄Cl/Fe powder reductions) require pH monitoring to avoid exothermic reactions .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence the compound’s physicochemical and biological properties?

- Methodological Answer : The 4-methylpiperazine group enhances water solubility via tertiary amine protonation at physiological pH, improving bioavailability. Its conformational flexibility allows interactions with hydrophobic pockets in enzyme targets (e.g., kinase inhibitors). Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities to receptors like DDR1/2, where similar scaffolds show IC₅₀ values <100 nM . Experimental validation via surface plasmon resonance (SPR) or fluorescence polarization assays quantifies target engagement .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement of single crystals. For example, resolving ambiguous NOE signals in the hydroxyimino group by comparing experimental vs. calculated electron density maps .

- 2D NMR (COSY, HSQC) : Assign overlapping methylpiperazine signals (e.g., distinguishing N-CH₃ from piperazine ring protons) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. How can researchers troubleshoot low yields in the final amidation/coupling steps?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Pd₂(dba)₃, such as Pd(OAc)₂ with Xantphos, to improve turnover in coupling reactions .

- Activating Agents : Use HATU or EDCI/HOBt for amide bond formation, optimizing equivalents (1.5–2.0) to minimize side products.

- Solvent Effects : Switch from toluene to DMF or DMSO for polar intermediates, ensuring complete solubilization.

- Reaction Monitoring : Employ TLC (UV-active spots) or LC-MS at 30-minute intervals to identify incomplete reactions or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.